Cas no 885524-09-4 (4-chloro-2-phenyl-5-(thiophen-2-yl)thieno2,3-dpyrimidine)

4-Chloro-2-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thienopyrimidine core substituted with chloro, phenyl, and thiophene groups. This structure imparts significant versatility in medicinal and materials chemistry, particularly as a scaffold for designing bioactive molecules. The chloro group at the 4-position enhances reactivity, enabling further functionalization via nucleophilic substitution or cross-coupling reactions. The phenyl and thiophene moieties contribute to π-conjugation, making it potentially useful in optoelectronic applications. Its rigid, planar architecture may also favor interactions with biological targets, suggesting utility in pharmaceutical research. The compound’s synthetic accessibility and modifiable framework make it a valuable intermediate for developing novel therapeutics or functional materials.
4-chloro-2-phenyl-5-(thiophen-2-yl)thieno2,3-dpyrimidine structure
885524-09-4 structure
Product name:4-chloro-2-phenyl-5-(thiophen-2-yl)thieno2,3-dpyrimidine
CAS No:885524-09-4
MF:C16H9ClN2S2
MW:328.839059591293
CID:2859272
PubChem ID:4961950

4-chloro-2-phenyl-5-(thiophen-2-yl)thieno2,3-dpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-2-phenyl-5-(thiophen-2-yl)thieno2,3-dpyrimidine
    • AKOS000122804
    • 885524-09-4
    • 4-CHLORO-2-PHENYL-5-(THIOPHEN-2-YL)THIENO[2,3-D]PYRIMIDINE
    • EN300-12514
    • SCHEMBL5320804
    • CS-0299723
    • Inchi: InChI=1S/C16H9ClN2S2/c17-14-13-11(12-7-4-8-20-12)9-21-16(13)19-15(18-14)10-5-2-1-3-6-10/h1-9H
    • InChI Key: MVAGBPKYNISOSK-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 327.9895683Da
  • Monoisotopic Mass: 327.9895683Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 82.3Ų
  • XLogP3: 5.5

4-chloro-2-phenyl-5-(thiophen-2-yl)thieno2,3-dpyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-12514-10.0g
4-chloro-2-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
885524-09-4
10.0g
$3130.0 2023-02-09
Enamine
EN300-12514-1000mg
4-chloro-2-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
885524-09-4
1000mg
$728.0 2023-10-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1370393-250mg
4-Chloro-2-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
885524-09-4 95%
250mg
¥12060.00 2024-04-27
Enamine
EN300-12514-10000mg
4-chloro-2-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
885524-09-4
10000mg
$3131.0 2023-10-02
Enamine
EN300-12514-50mg
4-chloro-2-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
885524-09-4
50mg
$612.0 2023-10-02
Enamine
EN300-12514-250mg
4-chloro-2-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
885524-09-4
250mg
$670.0 2023-10-02
Enamine
EN300-12514-1.0g
4-chloro-2-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
885524-09-4
1.0g
$727.0 2023-02-09
Enamine
EN300-12514-5.0g
4-chloro-2-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
885524-09-4
5.0g
$2110.0 2023-02-09
Enamine
EN300-12514-0.05g
4-chloro-2-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
885524-09-4
0.05g
$612.0 2023-02-09
Enamine
EN300-12514-2.5g
4-chloro-2-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
885524-09-4
2.5g
$1428.0 2023-02-09

4-chloro-2-phenyl-5-(thiophen-2-yl)thieno2,3-dpyrimidine Related Literature

Additional information on 4-chloro-2-phenyl-5-(thiophen-2-yl)thieno2,3-dpyrimidine

4-Chloro-2-Phenyl-5-(Thiophen-2-Yl)Thieno[2,3-d]Pyrimidine: A Comprehensive Overview

The compound 4-chloro-2-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine (CAS No. 885524-09-4) is a highly specialized heterocyclic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of thienopyrimidines, which are known for their unique electronic properties and structural versatility. The integration of a chlorine atom, a phenyl group, and a thiophene moiety into its structure makes it a prime candidate for advanced chemical applications.

Recent studies have highlighted the importance of thienopyrimidine derivatives in drug discovery and material science. The CAS No. 885524-09-4 compound has been found to exhibit remarkable electronic properties, making it suitable for applications in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Its ability to form stable charge transfer complexes has been extensively explored in academic research, particularly in the context of organic semiconductors.

The synthesis of 4-chloro-2-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have employed various strategies, including Suzuki coupling and Stille coupling reactions, to achieve high yields and purity levels. The use of transition metal catalysts has significantly improved the efficiency of these reactions, ensuring that the final product meets the stringent requirements of industrial applications.

In terms of applications, this compound has shown promise in the development of advanced materials for energy storage systems. Its ability to act as an efficient electron transport layer in dye-sensitized solar cells (DSSCs) has been validated through numerous experiments. Furthermore, its thermal stability and mechanical robustness make it an ideal candidate for high-performance polymers used in aerospace and automotive industries.

Recent breakthroughs in computational chemistry have enabled researchers to predict the electronic properties of CAS No. 885524-09-4 with unprecedented accuracy. By employing density functional theory (DFT) calculations, scientists have gained insights into its electronic structure and reactivity patterns. These findings have paved the way for the design of novel compounds with tailored properties for specific applications.

The integration of thienopyrimidine derivatives into bioactive molecules has also been a focal point of recent research efforts. The CAS No. 885524-09-4 compound has demonstrated potential as a lead molecule in anti-cancer drug development due to its ability to inhibit key enzymes involved in tumor progression. Preclinical studies have shown promising results, indicating its potential as a therapeutic agent with minimal side effects.

In conclusion, the CAS No. 885524-09-4 compound represents a significant advancement in heterocyclic chemistry. Its unique combination of structural features and electronic properties positions it as a versatile building block for various applications across multiple disciplines. As research continues to uncover its full potential, this compound is expected to play a pivotal role in shaping the future of organic electronics and medicinal chemistry.

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